![molecular formula C18H12O8 B13935281 4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl- CAS No. 62681-87-2](/img/structure/B13935281.png)
4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl- is a complex organic compound that belongs to the class of naphthopyran derivatives This compound is characterized by its unique structural motif, which includes a naphthoquinone core fused with a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl- can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of naphthoquinone derivatives with suitable dienophiles under controlled conditions. The reaction typically requires the use of catalysts such as palladium on carbon (Pd/C) and is carried out in the presence of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthoquinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like acetic anhydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with potential biological and industrial applications .
Aplicaciones Científicas De Investigación
4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential cytotoxic and antiviral activities.
Medicine: Investigated for its potential as an antitumor agent and inhibitor of human keratinocyte hyperproliferation.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl- involves its interaction with various molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential antitumor agent .
Comparación Con Compuestos Similares
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: Shares a similar naphthoquinone core but differs in the fused ring structure.
Naphtho[2,3-b]pyran-4-one: Lacks the acetyloxy and methyl groups present in 4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl-.
Naphtho[2,3-b]pyran-4,6-dione: Similar structure but without the additional functional groups.
Uniqueness
The presence of acetyloxy groups enhances its reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
62681-87-2 |
|---|---|
Fórmula molecular |
C18H12O8 |
Peso molecular |
356.3 g/mol |
Nombre IUPAC |
(5-acetyloxy-2-methyl-4,6,9-trioxobenzo[g]chromen-8-yl) acetate |
InChI |
InChI=1S/C18H12O8/c1-7-4-11(21)16-13(24-7)5-10-15(18(16)26-9(3)20)12(22)6-14(17(10)23)25-8(2)19/h4-6H,1-3H3 |
Clave InChI |
ZYGUFEKZVKPFGD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(O1)C=C3C(=C2OC(=O)C)C(=O)C=C(C3=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


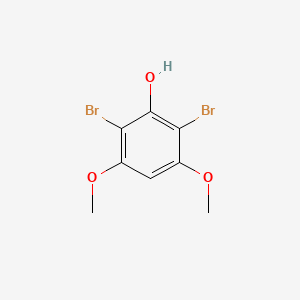
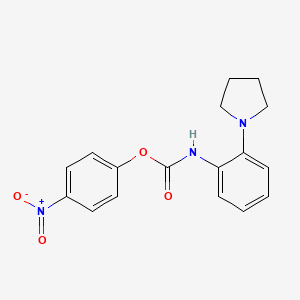
![Ethyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B13935209.png)
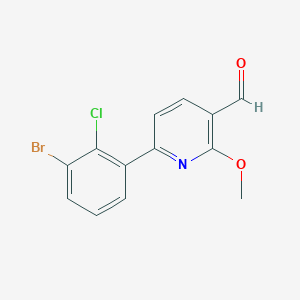

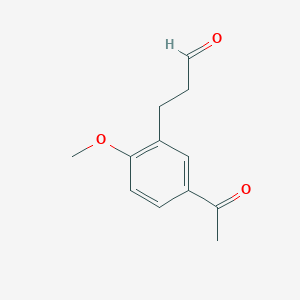

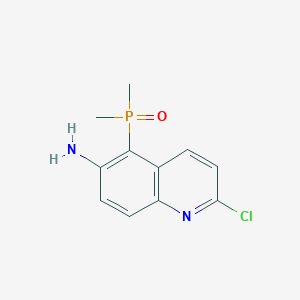
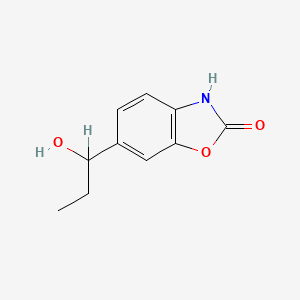
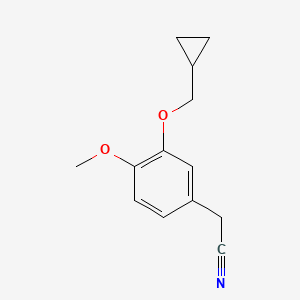
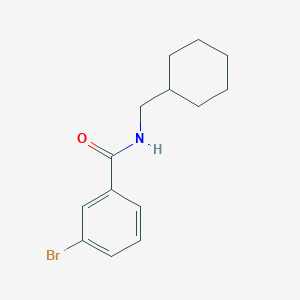
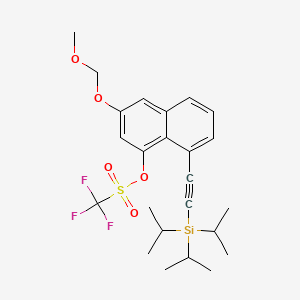

![N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide](/img/structure/B13935275.png)
